Paromomycin Demonstrates >1000-Fold Superior Activity Against Leishmania Compared to Neomycin
In a comparative ribosomal engineering study, paromomycin exhibited potent activity against Leishmania (MIC = 128 μg/mL), while neomycin was completely inactive (MIC >1024 μg/mL) [1]. The same study confirmed a >1024-fold difference in efficacy. Mechanistically, this difference stems from paromomycin's strong binding to the Leishmania ribosomal decoding site and its marked inhibition of parasite protein synthesis, an effect not observed with neomycin B or streptomycin [2]. Furthermore, a separate class-level study ranked the anti-leishmanial potency of aminoglycosides, placing geneticin as the most potent, followed by paromomycin, which was more potent than both gentamicin and neomycin [3].
| Evidence Dimension | Antileishmanial Activity (MIC) |
|---|---|
| Target Compound Data | 128 μg/mL |
| Comparator Or Baseline | Neomycin: >1024 μg/mL |
| Quantified Difference | >1024-fold difference (paromomycin active, neomycin inactive) |
| Conditions | In vitro growth inhibition assay against Leishmania promastigotes. |
Why This Matters
This confirms paromomycin's unique antiprotozoal activity, making it essential for Leishmania research where other common aminoglycosides like neomycin are ineffective.
- [1] Hobbie SN, et al. Engineering the rRNA decoding site of eukaryotic cytosolic ribosomes in bacteria. Nucleic Acids Res. 2007;35(18):6086-6093. View Source
- [2] Fernández MM, et al. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells. Antimicrob Agents Chemother. 2011;55(1):86-93. View Source
- [3] LabMedica. Light Shed on Differential Effectiveness of Aminoglycosides Against Parasitic Protozoa. LabMedica International. 2013 Aug 20. View Source
